molecular formula C10H11N5O3S2 B1345822 Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142209-48-0

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1345822
M. Wt: 313.4 g/mol
InChI Key: HOFMVQRDWGIOJM-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate” belongs to the class of 1,3,4-thiadiazole derivatives . Thiadiazoles are a heterocycle group with a five-membered ring that possesses sulfur and two nitrogen atoms and exhibit a broad range of biological activities . A significant number of molecules bearing the thiadiazole moiety have a variety of biological characteristics, such as antimicrobial , antiproliferative , antitumor , and others .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole compounds involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . They were characterized using 1H, 13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole compounds was analyzed using various techniques such as 1H, 13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole compounds include the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with hydrazine hydrate, leading to hydrazinolysis of the ester group without cleavage of the 1,2,3-thiadiazole ring .

Scientific Research Applications

    Scientific Field: Biochemistry

    • Application : Similar compounds like ethyl [(5-{[(methylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate are provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
    • Results or Outcomes : The results or outcomes obtained from the use of this compound are not available .

    Scientific Field: Microbiology

    • Application : Synthesized chitosan derivatives have been used to control the growth of pathogenic Gram-positive bacteria (Staphylococcus aureus ATCC6538 and Bacillus subtilis ATCC6633), Gram-negative bacteria (Escherichia coli ATCC8739 and Pseudomonas aeruginosa ATCC9022), and Candida albicans ATCC10231 (unicellular fungi) .
    • Methods of Application : The activity of these chitosan derivatives was assessed by the agar well diffusion technique .
    • Results or Outcomes : The specific results or outcomes obtained from the use of these chitosan derivatives are not provided .

Future Directions

The future directions for research on 1,3,4-thiadiazole compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, their antimicrobial, antiproliferative, and antitumor activities suggest potential applications in medical and pharmaceutical research . Additionally, the development of novel and promising fungicides and bactericides is still an urgent task .

properties

IUPAC Name

ethyl 5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3S2/c1-3-5-12-15-10(19-5)11-6(16)7-13-14-8(20-7)9(17)18-4-2/h3-4H2,1-2H3,(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFMVQRDWGIOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate

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